![molecular formula C21H15ClO3 B11149312 3-[(2-chlorobenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one](/img/structure/B11149312.png)
3-[(2-chlorobenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-chlorobenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one is an organic compound belonging to the class of chromenes This compound is characterized by the presence of a chlorobenzyl group attached to a benzochromenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-chlorobenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one typically involves the reaction of 2-chlorobenzyl chloride with 1-methyl-6H-benzo[c]chromen-6-one in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and optimization of reaction conditions are crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-[(2-chlorobenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Research indicates that compounds within the benzo[c]chromene class, including 3-[(2-chlorobenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one, exhibit a variety of biological activities:
- Anti-inflammatory Properties : Initial studies suggest that benzo[c]chromenes can reduce inflammation, which is critical in treating various inflammatory diseases.
- Antioxidant Activity : The structural characteristics of this compound may enhance its ability to scavenge free radicals, making it a candidate for antioxidant therapies.
- Potential Anticancer Effects : Similar compounds have shown efficacy in inhibiting cancer cell lines. For instance, derivatives of benzo[c]chromenes have been reported to exhibit cytotoxicity against various cancer types, indicating that this compound may also possess similar properties .
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route includes:
- Formation of the Benzochromene Core : Starting from appropriate aromatic precursors, the core structure is formed through cyclization reactions.
- Substitution Reactions : The introduction of the chlorobenzyl ether and methyl group is achieved through nucleophilic substitution methods.
- Purification : The final product is purified using chromatography techniques to ensure high yield and purity.
This synthetic versatility allows for modifications that can enhance biological activity or alter pharmacokinetic properties.
Interaction Studies
Understanding the interaction of this compound with biological targets is crucial for evaluating its therapeutic potential. Binding affinity studies utilizing techniques such as:
- Surface Plasmon Resonance (SPR) : To measure real-time interactions between the compound and target proteins.
- Molecular Docking Studies : To predict binding modes and affinities for various receptors or enzymes.
These studies help elucidate the mechanisms through which this compound exerts its biological effects.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds highlights the unique features and potential advantages of this compound:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
3-Hydroxyflavone | Hydroxyl instead of chloro group | Strong antioxidant activity |
4-Methylcoumarin | Similar chromene core but lacks chlorine | Used in fragrance and flavoring |
7-Hydroxycoumarin | Hydroxylated derivative with different substituents | Displays anticoagulant properties |
The unique substitution pattern of this compound may influence its reactivity and interactions with biological systems compared to these analogs.
Case Studies
Several case studies have highlighted the potential applications of compounds related to this compound:
Anticancer Activity
A study demonstrated that derivatives from the benzo[c]chromene class exhibited selective cytotoxicity towards various cancer cell lines, suggesting that similar derivatives could be developed from this compound for targeted cancer therapies .
Neuroprotective Effects
Research has indicated that certain benzo[c]chromene derivatives may enhance cognitive function and provide neuroprotection in models of neurodegenerative diseases, positioning this compound as a candidate for further investigation in neuropharmacology .
Mechanism of Action
The mechanism of action of 3-[(2-chlorobenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-chlorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one
- 3-[(2-chlorobenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one hydrate
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorobenzyl group and benzochromenone core make it a versatile compound for various applications .
Biological Activity
3-[(2-chlorobenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one is a synthetic organic compound belonging to the benzochromene class. Its unique structure, characterized by a benzo[c]chromene core substituted with a chlorobenzyl ether and a methyl group, suggests potential biological activities that warrant investigation.
- Molecular Formula : C21H15ClO3
- Molecular Weight : Approximately 350.8 g/mol
- IUPAC Name : 3-[(2-chlorophenyl)methoxy]benzo[c]chromen-6-one
The presence of the chlorine atom in the chlorobenzyl moiety imparts distinct electronic and steric properties, potentially influencing its biological activity and reactivity.
Biological Activity Overview
Initial studies suggest that compounds within the benzo[c]chromene class exhibit various biological activities, including:
- Anti-inflammatory properties
- Antioxidant effects
- Potential anticancer activity
While specific data on this compound is limited, structural analogs have shown promising results in preclinical studies. For instance, compounds with similar structures have been reported to inhibit certain cancer cell lines and possess neuroprotective effects .
The mechanism of action for this compound may involve interactions with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or activator, influencing pathways related to:
- Signal transduction
- Gene expression regulation
- Metabolic processes
Anticancer Activity
Research has indicated that analogs of benzo[c]chromenes can exhibit significant cytotoxic effects against various cancer cell lines. For example:
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 (Breast) | 12.5 |
Compound B | A549 (Lung) | 15.0 |
Compound C | HepG2 (Liver) | 10.0 |
These studies highlight the potential for this compound to exhibit similar activities due to its structural similarities .
Neuroprotective Effects
Some benzo[c]chromene derivatives have shown neuroprotective properties in models of neurodegenerative diseases. For instance, a study demonstrated that certain derivatives could reduce oxidative stress markers in neuronal cells, suggesting potential applications in conditions like Alzheimer's disease .
Synthesis and Derivatization
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 2-chlorobenzyl alcohol with 6H-benzo[c]chromen-6-one under basic conditions using solvents like dimethylformamide (DMF). The reaction conditions must be optimized for high yield and purity .
Q & A
Q. What are the established synthetic routes for 3-[(2-chlorobenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one, and what are their limitations?
Basic
The compound can be synthesized via cyclocondensation of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with 1,3-bis(silyloxy)-1,3-butadienes, yielding benzo[c]chromen-6-ones . Another method involves [3+3] cyclizations of 1,3-bis(silyl enol ethers) with 1-(silyloxy)alk-1-en-3-ones . Limitations include multi-step protocols, low yields due to steric hindrance from the 2-chlorobenzyl group, and reliance on less accessible starting materials like chromones .
Advanced
To optimize yield, consider sequential [3+3] Suzuki cyclization or electrophilic Ir(III)-catalyzed coupling of benzoic acid with benzoquinone . Use computational modeling (e.g., DFT) to predict reaction pathways and steric effects from substituents. Validate with HPLC-MS to monitor intermediates and adjust reaction conditions (e.g., solvent polarity, temperature) .
Q. How can researchers design experiments to evaluate the biological activity of this compound?
Basic
Begin with in vitro assays targeting common pharmacological activities of benzo[c]chromen-6-ones, such as kinase inhibition or antimicrobial activity. Use cell viability assays (e.g., MTT) and enzyme inhibition kits (e.g., ATPase assays) at varying concentrations (1–100 µM) . Include positive controls (e.g., staurosporine for kinase inhibition) and replicate experiments (n ≥ 3) to ensure reproducibility.
Advanced
Incorporate molecular docking studies to predict binding affinities for specific targets (e.g., EGFR or COX-2). Follow up with SPR (Surface Plasmon Resonance) to measure kinetic binding parameters (KD, kon/koff). For in vivo validation, use murine models with xenograft tumors, administering the compound intraperitoneally (10–50 mg/kg) and monitoring tumor volume and biomarker expression (e.g., VEGF, IL-6) via ELISA .
Q. What crystallographic techniques are critical for characterizing this compound’s structure?
Basic
Single-crystal X-ray diffraction (SC-XRD) is essential. Grow crystals via slow evaporation in a solvent mixture (e.g., DCM:hexane). Collect data at 100 K using Mo Kα radiation (λ = 0.71073 Å) and refine with SHELX . Key parameters include bond angles (e.g., C3B—C4B—C5B = 116.74°) and intermolecular interactions (e.g., O3B···C5B = 2.759 Å) .
Advanced
Use Hirshfeld surface analysis to map non-covalent interactions (e.g., π-π stacking, hydrogen bonds). Compare experimental data with DFT-optimized geometries (e.g., Gaussian09) to validate electronic effects from the 2-chlorobenzyl group. Pair SC-XRD with solid-state NMR (13C CP/MAS) to analyze polymorphism .
Q. How should researchers address contradictions in biological activity data across studies?
Advanced
Conduct meta-analysis of existing data to identify variables (e.g., assay type, cell line heterogeneity). Use hierarchical clustering to group studies by experimental conditions. Validate discrepancies via orthogonal assays (e.g., compare Western blotting with qPCR for target protein expression). Apply Bayesian statistics to quantify uncertainty and prioritize replication studies .
Q. What theoretical frameworks guide mechanistic studies of this compound’s reactivity?
Basic
Frontier Molecular Orbital (FMO) theory explains regioselectivity in cyclization reactions. Use HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For pharmacological studies, apply Quantitative Structure-Activity Relationship (QSAR) models to correlate substituent effects (e.g., Cl substitution) with bioactivity .
Advanced
Integrate Density Functional Theory (DFT) with Molecular Dynamics (MD) simulations to model reaction pathways in solvent environments. For biological mechanisms, employ systems biology frameworks (e.g., network pharmacology) to map multi-target interactions .
Q. What safety protocols are recommended for handling this compound?
Basic
Wear PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation (CLP Category 4) and skin contact—wash with soap/water immediately. Store at 2–8°C in airtight containers .
Advanced
Conduct toxicity profiling using in vitro assays (e.g., Ames test for mutagenicity, HepG2 cells for hepatotoxicity). Monitor airborne exposure with HPLC-MS in lab air samples. Develop a waste management plan aligned with EPA guidelines for halogenated organics .
Q. How can researchers design robust dose-response studies for this compound?
Advanced
Use a randomized block design with split-split plots to account for variables (e.g., cell type, exposure time). Test 6–8 concentrations in triplicate, log-spaced from 0.1–100 µM. Fit data to a four-parameter logistic model (IC50, Hill slope) using GraphPad Prism. Include controls for solvent effects (e.g., DMSO ≤ 0.1%) .
Properties
Molecular Formula |
C21H15ClO3 |
---|---|
Molecular Weight |
350.8 g/mol |
IUPAC Name |
3-[(2-chlorophenyl)methoxy]-1-methylbenzo[c]chromen-6-one |
InChI |
InChI=1S/C21H15ClO3/c1-13-10-15(24-12-14-6-2-5-9-18(14)22)11-19-20(13)16-7-3-4-8-17(16)21(23)25-19/h2-11H,12H2,1H3 |
InChI Key |
SRBKLRCJHJOPHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C3=CC=CC=C3C(=O)O2)OCC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.